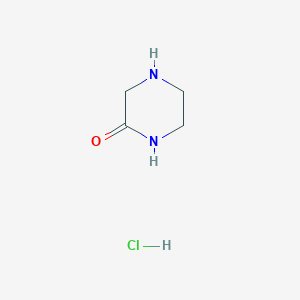

Piperazin-2-one hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

piperazin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O.ClH/c7-4-3-5-1-2-6-4;/h5H,1-3H2,(H,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFQSZZGLAJRHHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)CN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24123-06-6 | |

| Record name | Piperazin-2-one hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24123-06-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Significance of the Piperazin 2 One Core in Heterocyclic Chemistry

This structural arrangement allows the piperazin-2-one (B30754) core to act as a constrained peptidomimetic, mimicking the turns found in the secondary structures of peptides and proteins. chemicalbook.com This property is highly valuable in the design of molecules that can interact with biological targets. The chemical reactivity of the piperazin-2-one scaffold facilitates its use in linking different pharmacophores or as a central framework for constructing compounds with specific biological activities. Researchers have developed various synthetic methodologies for its preparation, including cascade reactions that allow for the efficient formation of multiple chemical bonds in a single process, highlighting its importance and adaptability in synthetic organic chemistry. cymitquimica.com

Historical Context of Piperazine Derivatives in Medicinal Chemistry

The broader family of piperazine (B1678402) derivatives has a rich history in medicinal chemistry, with the piperazine ring being a key component in a multitude of established drugs. chemshuttle.com Initially introduced for its anthelmintic properties in the 1950s, the therapeutic applications of piperazine-containing compounds have expanded dramatically over the decades. evitachem.com The versatility of the piperazine structure has allowed for its incorporation into drugs targeting a wide array of conditions.

The two nitrogen atoms within the piperazine ring provide a large polar surface area and opportunities for hydrogen bond interactions, which often leads to improved water solubility and oral bioavailability of drug candidates. Consequently, piperazine derivatives have been successfully developed as agents for the central nervous system (including antipsychotics, antidepressants, and anxiolytics), as well as for cardiovascular diseases, and have shown potential in antimicrobial, antiviral, and anticancer research. evitachem.com The ability to readily modify the piperazine structure has made it an indispensable tool for medicinal chemists aiming to optimize the pharmacological profiles of new therapeutic agents. chemshuttle.com

Role of Piperazin 2 One Hydrochloride As a Research Compound

General Synthetic Approaches to Piperazin-2-ones

A variety of synthetic routes have been established to construct the piperazin-2-one core, each offering distinct advantages in terms of starting materials, efficiency, and the potential for introducing structural diversity.

Reductive Cyclization of Pseudodipeptides

One effective method for synthesizing 1,4-unsubstituted piperazin-2-ones is through the one-pot reductive cyclization of pseudodipeptides. csic.escsic.es This approach has been demonstrated with Phe-Gly pseudodipeptides, specifically those containing a cyanomethylamino group (PheΨ[CH(CN)NH]Gly). csic.escsic.esresearchgate.net The process involves the reduction of the cyano group, which subsequently leads to the formation of the piperazin-2-one ring. researchgate.net A key aspect of this methodology is the ability to achieve regioselective functionalization, with studies indicating a higher reactivity at the N4 position compared to the N1 position of the resulting piperazin-2-one ring. csic.es

The synthesis of the required pseudodipeptide precursors often begins with a modified Strecker reaction, combining an aldehyde with an amino acid methyl ester and trimethylsilyl (B98337) cyanide (TMSCN) in the presence of a catalyst like zinc chloride (ZnCl2). researchgate.net This is followed by the reductive cyclization step to yield the piperazin-2-one core. researchgate.net

Reactions of Ethylenediamine (B42938) with Carbonyl Substrates

The reaction between ethylenediamine and various carbonyl substrates, particularly α-carbonyl esters, provides a direct route to piperazin-2-one derivatives. nih.gov The nature of the carbonyl substrate significantly influences the reaction's outcome. For instance, the reaction of ethylenediamine with ethyl benzoylformate can lead to a complex mixture of products, including the desired cyclic imine, a C2-symmetrical amide, and a macrocyclic compound. nih.gov

In cases where highly electrophilic groups like trifluoromethyl (–CF3) are present on the carbonyl substrate, the reaction with ethylenediamine can result in the formation of a stable hydrate (B1144303) form of the imine in high yield. nih.gov This highlights the electronic effects that can direct the course of the cyclization.

Condensation Reactions

Condensation reactions are a cornerstone in the synthesis of piperazin-2-ones and their derivatives. These reactions often involve the cyclization of 1,2-diamine derivatives with suitable electrophilic partners. evitachem.com A common strategy involves the reaction of protected 1,2-diamines with sulfonium (B1226848) salts, such as 2-bromoethyldiphenylsulfonium triflate, under basic conditions. evitachem.com This process typically proceeds via an aza-Michael addition. evitachem.com

Another approach utilizes a one-pot tandem reductive amination-transamidation-cyclization sequence to produce substituted piperazin-2-ones in good yields. nih.gov This method has been explored with various amino acid methyl esters and different transferable acyl groups to establish its scope. nih.gov Furthermore, the condensation of amines with vicinal diols, catalyzed by iridium, has also been reported as a route to substituted piperazines. researchgate.net

| Starting Materials | Reagents/Catalyst | Product Type | Reference |

| 1,2-Diamine derivatives, Sulfonium salts | Base | Piperazin-2-ones | evitachem.com |

| Amino acid methyl esters | Reductive amination reagents | Substituted piperazin-2-ones | nih.gov |

| Amines, Vicinal diols | Iridium catalyst | Substituted piperazines | researchgate.net |

| N,N'-acetylated piperazine-2,5-dione, Benzaldehydes | K2CO3/DMF | (Z,Z)-(benzylidene)piperazine-2,5-diones | csu.edu.au |

Cascade Double Nucleophilic Substitution Reactions

A more recent and efficient strategy for the synthesis of piperazin-2-one derivatives involves a cascade, metal-promoted double nucleophilic substitution reaction. thieme-connect.comthieme.dethieme-connect.com This one-pot process utilizes a chloro allenylamide, a primary amine, and an aryl iodide to construct the piperazinone ring, forming three new bonds in a single operation. thieme.dethieme-connect.com This methodology is particularly valuable for combinatorial synthesis due to its ability to introduce two points of diversity into the final molecule. thieme-connect.comthieme-connect.com

The reaction is typically promoted by a palladium catalyst, and various aryl iodides with both electron-donating and electron-withdrawing groups can be used effectively. thieme-connect.com The process has been shown to tolerate a range of primary amines as well. thieme-connect.com

Advanced Synthetic Strategies for Chiral Piperazin-2-ones

The development of enantiomerically pure piperazin-2-one derivatives is of significant interest for medicinal chemistry applications. This has led to the exploration of advanced synthetic strategies that allow for the stereocontrolled synthesis of these chiral molecules.

Asymmetric Catalysis

Asymmetric catalysis has emerged as a powerful tool for the enantioselective synthesis of chiral piperazin-2-ones. rsc.org Several catalytic systems have been successfully employed to achieve high levels of enantioselectivity.

One notable method is the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. rsc.orgrsc.orgdicp.ac.cn This approach provides a facile route to chiral disubstituted piperazin-2-ones with excellent diastereoselectivities and enantioselectivities (up to 90% ee). rsc.orgdicp.ac.cn The reaction typically employs a palladium catalyst with a chiral ligand, such as (R)-TolBINAP, in the presence of an acid co-catalyst under hydrogen pressure. dicp.ac.cn The resulting chiral piperazin-2-ones can be further converted to chiral piperazines without loss of optical purity. rsc.org

Another significant strategy is the palladium-catalyzed asymmetric allylic alkylation . rsc.orgcaltech.edunih.gov This method allows for the synthesis of α-secondary and α-tertiary piperazin-2-ones with high enantiomeric enrichment. caltech.edunih.gov The reaction involves the decarboxylative allylic alkylation of differentially N-protected piperazin-2-ones. nih.gov

Rhodium-catalyzed asymmetric hydrogenation also represents a valuable tool for preparing chiral compounds, including precursors to piperazin-2-ones. rsc.orgwiley-vch.dersc.org Various chiral phosphine (B1218219) ligands have been developed for rhodium catalysts to achieve high enantioselectivity in the hydrogenation of different unsaturated substrates. wiley-vch.de

More recently, a one-pot asymmetric epoxidation/domino ring-opening cyclization (DROC) has been developed. nih.govacs.orgacs.org This sequence starts with a Knoevenagel condensation, followed by an asymmetric epoxidation catalyzed by a cinchona-derived thiourea, and concludes with a domino ring-opening cyclization with a 1,2-diamine to afford 3-substituted piperazin-2-ones in good yields and high enantioselectivities (up to 99% ee). nih.govacs.orgacs.orgacs.org

| Catalytic Method | Catalyst/Ligand System | Substrate Type | Product Type | Enantiomeric Excess (ee) | Reference |

| Asymmetric Hydrogenation | Pd(OCOCF₃)₂/(R)-TolBINAP | Pyrazin-2-ols | Chiral disubstituted piperazin-2-ones | up to 90% | dicp.ac.cn |

| Asymmetric Allylic Alkylation | Palladium catalyst | N-protected piperazin-2-ones | Chiral α-secondary and α-tertiary piperazin-2-ones | High | caltech.edunih.gov |

| Asymmetric Hydrogenation | Rhodium/Chiral Phosphine Ligands | Unsaturated precursors | Chiral piperazin-2-one precursors | High | rsc.orgwiley-vch.de |

| Asymmetric Epoxidation/DROC | Cinchona-derived thiourea | Aldehydes, (phenylsulfonyl)acetonitrile | 3-substituted piperazin-2-ones | up to 99% | nih.govacs.orgacs.org |

Enantioselective Synthesis of α-Tertiary Piperazin-2-ones

The development of catalytic asymmetric methods for the synthesis of α-tertiary piperazin-2-ones has been a significant challenge. nih.gov The palladium-catalyzed decarboxylative asymmetric allylic alkylation has proven to be a breakthrough in this area, providing the first catalytic enantioselective route to these valuable compounds. nih.govcaltech.eduthieme-connect.com This method allows for the synthesis of α-tertiary piperazin-2-ones in good to excellent yields and with high enantioselectivity. nih.govcaltech.eduthieme-connect.com

Furthermore, an enantioselective synthesis of diverse N4-Boc-protected α,α-disubstituted piperazin-2-ones has been achieved through a similar palladium-catalyzed decarboxylative allylic alkylation reaction. nih.gov This improved method features ease of substrate synthesis, facile N4-Boc deprotection, and a broader substrate scope. nih.gov The resulting chiral piperazinones can be deprotected and reduced to form valuable gem-disubstituted piperazines. nih.gov

Telescoped Catalytic Synthesis Approaches

Telescoped or one-pot catalytic approaches offer significant advantages in terms of efficiency and resource utilization. A one-pot procedure combining a Knoevenagel condensation, asymmetric epoxidation, and a domino ring-opening cyclization (DROC) has been developed for the synthesis of 3-aryl/alkyl piperazin-2-ones. nih.govacs.org This method utilizes commercially available aldehydes, (phenylsulfonyl)acetonitrile, cumyl hydroperoxide, and 1,2-ethylenediamines, with a quinine-derived urea (B33335) catalyst driving the stereoselectivity in two of the three steps. nih.govacs.org This approach provides access to the target heterocycles in good to high yields and with enantiomeric excesses up to 99%. nih.gov

Another example of a cascade reaction involves a metal-promoted transformation using a chloro allenylamide, a primary amine, and an aryl iodide to form piperazinone derivatives in a one-pot process. thieme-connect.com This method allows for the formation of three new bonds and introduces two points of diversity, making it suitable for combinatorial synthesis. thieme-connect.com

Derivatization Strategies for this compound

The piperazin-2-one scaffold provides multiple sites for derivatization, allowing for the introduction of a wide range of functional groups to explore new chemical space and modulate biological activity. rsc.orgnih.govnih.govresearchgate.net

N-Alkylation and N,N'-Dialkylation

The nitrogen atoms of the piperazine (B1678402) ring are common sites for functionalization through alkylation reactions. mdpi.com N-alkylation can be achieved through nucleophilic substitution using alkyl halides or sulfonates, or via reductive amination. mdpi.com For instance, the deprotected N(1) position of a piperazin-2-one can be alkylated to form a di-allyl piperazin-2-one. caltech.edu The synthesis of N,N'-dialkylpiperazines, which are often kinase inhibitors, typically involves the alkylation of N-methylpiperazine with reactive alkyl halides. mdpi.com A general method for the synthesis of N-alkylpiperazines involves the alkylation of N-acetylpiperazine followed by hydrolysis of the acetyl group. researchgate.net

Reductive amination of carbonyl compounds and reductive N-alkylation of amines using reagents like zirconium borohydride–piperazine complex provide efficient routes to N-alkylated and N,N-dialkylated amines. iau.ir

Introduction of Diverse Functional Groups

Beyond N-alkylation, various other functional groups can be introduced onto the piperazin-2-one core. For example, the amino group of piperazine derivatives can be acylated with acyl chlorides to form amides. smolecule.com Derivatization of the carboxyl group of peptides with piperazine-based reagents has been shown to enhance their ionization efficiency in mass spectrometry. researchgate.net

The introduction of phosphonate (B1237965) groups has also been explored. The reaction of piperazin-2-one with triethyl phosphite (B83602) prompted by phosphoryl chloride leads to the formation of tetraethyl cis- and trans-piperazine-2,3-diyl-bisphosphonates. acs.org Furthermore, derivatizing agents like 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) can be used to create UV-active derivatives of piperazine for analytical purposes. jocpr.comtandfonline.com This approach allows for the detection of piperazine at low levels using HPLC-UV instrumentation. jocpr.com

Chemical Derivatization for Analytical Purposes

Chemical derivatization is a critical technique in analytical chemistry used to modify a compound to enhance its suitability for a specific analytical method. For piperazin-2-one and its derivatives, which may exhibit low volatility or lack a strong chromophore, derivatization is often essential for their determination by techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC). This process involves reacting the analyte with a derivatizing agent to create a new compound (a derivative) with improved analytical properties.

The primary goals of derivatizing piperazin-2-one and its analogs for analytical purposes include:

Increasing Volatility: For GC analysis, compounds must be volatile enough to be vaporized without thermal decomposition. Piperazin-2-one, being a polar lactam, has a relatively low volatility. Derivatization of the active hydrogen on the secondary amine and potentially the lactam nitrogen can significantly increase its volatility. phenomenex.comresearch-solution.comlibretexts.orgchemcoplus.co.jpgcms.cz

Improving Chromatographic Behavior: Derivatization can reduce the polarity of the analyte, leading to less peak tailing and better peak shape in both GC and reversed-phase HPLC. This results in improved resolution and more accurate quantification. gcms.czjfda-online.com

Enhancing Detector Response: For methods like HPLC with UV-Vis or fluorescence detection, derivatization can introduce a chromophore or fluorophore into the molecule, dramatically increasing its detectability. nih.govjocpr.comqascf.comnih.gov

Common derivatization strategies applicable to the functional groups present in piperazin-2-one (a secondary amine and a lactam) include silylation, acylation, and alkylation.

Silylation

Silylation is a widely used derivatization technique for GC analysis where an active hydrogen is replaced by a silyl (B83357) group, typically a trimethylsilyl (TMS) group. phenomenex.comchemcoplus.co.jpobrnutafaza.hr This process significantly increases the volatility and thermal stability of polar compounds containing -OH, -NH, and -SH functional groups. For piperazin-2-one, the secondary amine is the primary site for silylation. The lactam proton can also potentially be derivatized under more stringent conditions.

Common silylating reagents include:

| Reagent | Abbreviation | Target Functional Groups in Piperazin-2-one | Notes |

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Secondary Amine, Lactam N-H | A powerful and common silylating agent. Often used with a catalyst like trimethylchlorosilane (TMCS). phenomenex.comchemcoplus.co.jp |

| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Secondary Amine, Lactam N-H | The most volatile of the TMS-acetamides, its byproducts are also very volatile, which is advantageous for trace analysis. obrnutafaza.hr |

| N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamide | MTBSTFA | Secondary Amine, Lactam N-H | Forms t-butyldimethylsilyl (TBDMS) derivatives which are significantly more stable to hydrolysis than TMS derivatives and provide characteristic mass spectra. chemcoplus.co.jpobrnutafaza.hr |

The general reaction for the silylation of piperazin-2-one is as follows:

Piperazin-2-one + Silylating Reagent → Silyl-derivative of Piperazin-2-one

The resulting derivative is more volatile and less polar, making it suitable for GC-MS analysis.

Acylation

Acylation involves the introduction of an acyl group (R-C=O) into a molecule by replacing an active hydrogen. This is a common derivatization method for amines and amides. For piperazin-2-one, acylation of the secondary amine can be achieved using various reagents. jfda-online.com

Key acylation reagents include:

| Reagent | Abbreviation | Target Functional Group | Resulting Derivative | Analytical Advantage |

| Trifluoroacetic Anhydride (B1165640) | TFAA | Secondary Amine | Trifluoroacetyl | Increases volatility for GC analysis and can improve chromatographic properties. scholars.directscholars.direct |

| Acetic Anhydride | Secondary Amine | Acetyl | A common and effective reagent for increasing volatility for GC analysis. researchgate.net | |

| Dansyl Chloride | DNS-Cl | Secondary Amine | Dansyl | Introduces a highly fluorescent group, enabling sensitive detection by HPLC-FLD or LC-MS. nih.govqascf.comnih.gov |

| 4-Chloro-7-nitrobenzofuran | NBD-Cl | Secondary Amine | NBD | Forms a stable, UV-active derivative, allowing for detection by HPLC-UV at lower concentrations. jocpr.comresearchgate.net |

The acylation reaction not only increases volatility for GC but can also be used to introduce a UV-active or fluorescent tag for HPLC analysis, which is particularly useful as piperazin-2-one itself lacks a strong chromophore. jocpr.comqascf.com

Alkylation

Alkylation is another derivatization strategy where an alkyl group is introduced to replace an active hydrogen. This is commonly used for acidic protons like those in carboxylic acids and phenols, but can also be applied to amines. libretexts.orggcms.cz While less common than silylation or acylation for amines in routine analysis, it can be a robust method for creating stable derivatives. For instance, triphenylmethyl alkylation has been used to create stable derivatives of unstable compounds for HPLC analysis. acs.org

Detailed Research Findings

While specific studies on the derivatization of this compound for analytical purposes are not abundant in the public literature, extensive research on the derivatization of piperazine and other cyclic amines provides a strong basis for methodology.

For instance, a method for the analysis of piperazine residues in animal products utilized pre-column derivatization with dansyl chloride followed by HPLC with fluorescence detection (HPLC-FLD). nih.gov The method achieved a limit of quantification (LOQ) of 20 ng/g, demonstrating high sensitivity. nih.gov Similarly, NBD-Cl has been successfully used to create a UV-active derivative of piperazine for HPLC-UV analysis, allowing for detection at low levels. jocpr.com

In the context of GC-MS, the derivatization of piperazine designer drugs, such as 1-benzylpiperazine (B3395278) (BZP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP), with trifluoroacetic anhydride (TFAA) has been well-documented. scholars.directscholars.direct These studies show that the perfluoroacylation of the piperazine ring's secondary amine yields volatile derivatives with excellent chromatographic properties, allowing for their simultaneous quantification in various matrices. scholars.directscholars.direct The limits of detection and quantification were in the low µg/mL range. scholars.direct

These established methods for piperazine strongly suggest that similar approaches would be effective for piperazin-2-one. The secondary amine at position 4 of piperazin-2-one is expected to react readily with acylating and silylating agents in a manner analogous to piperazine itself.

Spectroscopic Analysis

Spectroscopic analysis is fundamental to the characterization of this compound. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are routinely employed to confirm the compound's identity and purity. ingentaconnect.comnih.gov

NMR spectroscopy is a powerful tool for determining the structure of organic molecules in solution and the solid state. For this compound, various NMR experiments, including ¹H-NMR, ¹³C-NMR, and specialized solid-state NMR techniques, provide comprehensive structural details. rsc.orgresearchgate.net

Table 1: Representative ¹H-NMR Spectroscopic Data for Piperazin-2-one Derivatives This table is for illustrative purposes; specific values for this compound may vary based on solvent and experimental conditions.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| Piperazine CH₂ | 2.5 - 3.5 | Broad multiplet |

| NH | Variable | Broad singlet |

Carbon-13 NMR (¹³C-NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C-NMR spectrum. The chemical shift of the carbonyl carbon (C=O) in the lactam ring is a particularly notable feature, typically appearing in the downfield region of the spectrum (around 160-180 ppm). The signals for the methylene (B1212753) (CH₂) carbons of the piperazine ring are found in the aliphatic region. ingentaconnect.comlew.ro The exact chemical shifts can be influenced by substituents on the piperazine ring. ingentaconnect.com

Table 2: Representative ¹³C-NMR Spectroscopic Data for Piperazin-2-one Derivatives This table is for illustrative purposes; specific values for this compound may vary based on solvent and experimental conditions.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O (Amide) | 160 - 180 |

| Piperazine CH₂ | 40 - 60 |

Solid-state ¹⁵N Cross-Polarization/Magic Angle Spinning (CP/MAS) NMR spectroscopy is a specialized technique that is particularly useful for determining the site of protonation in nitrogen-containing compounds like this compound. mdpi.com In the solid state, the chemical environment of the nitrogen atoms is fixed, allowing for the differentiation between protonated (NH⁺) and non-protonated (N) nitrogen atoms. semanticscholar.org

The formation of the hydrochloride salt involves the protonation of one or both of the nitrogen atoms in the piperazine ring. ¹⁵N-CP/MAS NMR can distinguish between these possibilities. For instance, studies on similar piperazine derivatives have shown that when an equimolar amount of hydrochloric acid is used, the nitrogen atom substituted with an aryl group is preferentially protonated. mdpi.com In cases where an excess of hydrochloric acid is used, both nitrogen atoms can be protonated. mdpi.comsemanticscholar.org The ¹⁵N chemical shifts provide direct evidence for the location of the positive charge in the molecule. semanticscholar.org This technique is a powerful tool for understanding the solid-state structure and intermolecular interactions of this compound. nih.govnih.gov

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its elemental composition and structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a very accurate determination of the molecular mass of a compound, often to within a few parts per million (ppm). nih.gov This high accuracy allows for the unambiguous determination of the elemental formula of this compound. By comparing the measured accurate mass with the calculated mass for the expected formula (C₄H₉ClN₂O), the identity of the compound can be confirmed with a high degree of confidence. scispace.com HRMS is also invaluable for analyzing fragmentation patterns, which can further corroborate the proposed structure. researchgate.net

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for determining the molecular weight and fragmentation patterns of piperazin-2-one derivatives. In ESI-MS analysis, the molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). For instance, a derivative, 1-(piperazin-1-yl)prop-2-en-1-one (B2725010) hydrochloride, displays a molecular ion peak at an m/z of 176.64, corresponding to the protonated molecule [C₇H₁₃ClN₂O]⁺. The fragmentation patterns observed in the mass spectrum can reveal information about the compound's structure, such as the cleavage of the piperazine ring or the loss of substituent groups.

In more complex systems, such as peptides derivatized with piperazine-based reagents, ESI-MS provides crucial information for sequencing and identification. nih.gov Derivatization with reagents like 1-(2-pyrimidyl) piperazine (PP) has been shown to enhance the ionization efficiency of peptides, particularly phosphopeptides, in the ESI source. acs.org This enhancement is attributed to the increased hydrophobicity, pI values, and gas-phase basicities of the derivatized peptides. acs.org The derivatization process itself is often facilitated by coupling agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC). nih.govbeilstein-journals.org

The following table summarizes the ESI-MS data for a selection of piperazin-2-one derivatives:

| Compound | Molecular Formula | Observed m/z [M+H]⁺ | Reference |

| Methyl 2-(4-(3-chlorophenyl)-3-oxopiperazin-1-yl)-2-(4-chlorophenyl)acetate | C₁₉H₁₈Cl₂N₂O₃ | 394.39 | tbzmed.ac.ir |

| 2-(4-Chlorophenyl)-2-[4-(3-chlorophenyl)-3-oxopiperazin-1-yl]acetohydrazide | C₁₈H₁₈Cl₂N₄O₂ | 394.19 | tbzmed.ac.ir |

| 2-(4-Chlorophenyl)-2-[4-(3-chlorophenyl)-3-oxopiperazin-1-yl]-N'-(phenyl)acetohydrazide | C₁₉H₁₉Cl₂N₅O₂ | 421.09 | tbzmed.ac.ir |

| 1-(3-Chlorophenyl)-4-[1-(4-chlorophenyl)-2-(1H-imidazol-1-yl)-2-oxoethyl]piperazin-2-one | C₂₁H₁₈Cl₂N₄O₂ | 430.29 | tbzmed.ac.ir |

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) for Derivatized Peptides

Matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) is another key technique, particularly for the analysis of peptides and proteins. nih.gov In this method, the analyte is co-crystallized with a matrix substance that absorbs laser energy, leading to the desorption and ionization of the analyte. scripps.eduacs.org For peptides, derivatization with piperazine-based reagents can significantly enhance signal intensity in MALDI-MS. nih.govsigmaaldrich.com

Studies have shown that derivatizing the carboxyl groups of peptides with reagents like 1-(2-pyridyl)piperazine (B128488) (2-PP) and 1-(2-pyrimidyl)piperazine (2-PMP) leads to improved ionization efficiency. nih.govsigmaaldrich.com This is particularly beneficial for the analysis of complex peptide mixtures, such as those obtained from protein digests. nih.govsigmaaldrich.com The derivatization has been found to preferentially enhance the detection of peptides with low molecular weight and high isoelectric point (pI) values. nih.govsigmaaldrich.com The improved ionization is attributed to the enhanced hydrophobicity and gas-phase basicity of the derivatized peptides. acs.org

The derivatization reaction is typically carried out using coupling agents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) and an activator like 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). nih.govsigmaaldrich.com Research has demonstrated that this derivatization can increase the ionization efficiencies of phosphopeptides by 50 to 101 times and nonphosphopeptides by 10 to 40 times in the MALDI source. nih.gov

The table below highlights the effect of piperazine derivatization on peptide analysis by MALDI-MS:

| Derivatization Reagent | Effect on Peptides | Key Findings | Reference(s) |

| 1-(2-pyridyl)piperazine (2-PP) | Improved ionization efficiency | Enhanced detection of low MW and high pI peptides | nih.govsigmaaldrich.com |

| 1-(2-pyrimidyl)piperazine (2-PMP) | Improved ionization efficiency | Enhanced detection of low MW and high pI peptides | nih.govsigmaaldrich.com |

| 1-(2-pyrimidyl) piperazine (PP) | Increased ionization efficiency of phosphopeptides | 50-101 fold increase for phosphopeptides | acs.orgnih.gov |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. The IR spectrum of a compound shows absorption bands at specific wavenumbers corresponding to the vibrations of its chemical bonds.

For this compound and its derivatives, characteristic IR absorption bands can be observed. The carbonyl (C=O) stretching vibration of the ketone group in the piperazin-2-one ring typically appears in the region of 1680–1750 cm⁻¹. tbzmed.ac.ir The N-H stretching vibrations from the hydrochloride salt are observed in the range of 3100–3300 cm⁻¹. Vibrations of the C-N and C-C bonds within the piperazine ring are generally found between 1450 and 1600 cm⁻¹. The stretching vibrations of the C-H bonds in the heterocyclic ring are typically observed in the 2800-3100 cm⁻¹ region. researchgate.net

The following table presents a summary of characteristic IR absorption bands for piperazin-2-one derivatives:

| Functional Group | Wavenumber Range (cm⁻¹) | Reference(s) |

| C=O (Ketone/Amide) | 1640 - 1750 | tbzmed.ac.ir |

| N-H (Hydrochloride) | 3100 - 3400 | tbzmed.ac.ir |

| C-N and C-C (Piperazine ring) | 1450 - 1600 | |

| Aromatic C=C | ~1585 | tbzmed.ac.ir |

| C-O (Ester) | ~1290 | tbzmed.ac.ir |

| C-H (Heterocyclic) | 2800 - 3100 | researchgate.net |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. mhlw.go.jpugm.ac.id While the basic piperazine structure does not absorb significantly in the UV-Vis range, the presence of chromophoric substituents can lead to characteristic absorption bands. researchgate.net

For derivatives of piperazin-2-one containing aromatic or other unsaturated groups, UV-Vis spectroscopy can be used for characterization. The absorption maxima (λmax) and the intensity of the absorption are dependent on the specific chromophores present and the solvent used for the measurement. For example, in the analysis of certain Schiff bases derived from piperazine-containing compounds, UV-Vis spectroscopy is used to monitor the reaction and characterize the final products. researchgate.net However, for this compound itself, which lacks significant chromophores, the UV-Vis spectrum is generally not highly informative. researchgate.net

Crystallographic Studies

Crystallographic studies, particularly single-crystal X-ray diffraction, provide the most definitive structural information for crystalline solids like this compound. These studies reveal the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is a powerful technique for determining the absolute structure of a molecule. beilstein-journals.org For piperazin-2-one derivatives, this analysis reveals important conformational details. For example, studies on related piperazinone structures have shown that the piperazine ring typically adopts a chair or a screw-boat conformation. nih.govresearchgate.net

In the case of (R)-1-benzyl-6-hydroxymethyl-piperazin-2-one, the piperazine ring adopts a chair conformation. The analysis of various piperazine hydrochloride salts has shown that the piperazine ring generally exists in a chair conformation. nih.govresearchgate.net The crystal structure of the hydrochloride salt of 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one, for instance, confirms a chair conformation for the piperazine ring. nih.govresearchgate.net The specific bond lengths and angles determined from these studies provide a detailed picture of the molecular geometry.

The following table summarizes key crystallographic data for a representative piperazin-2-one derivative hydrochloride salt:

| Compound | Crystal System | Space Group | Key Conformation | Reference(s) |

| 4-(2-Oxo-1,2,3,4-tetrahydroquinolin-8-yl)-1-[(6-phenylpyridin-3-yl)methyl]piperazin-1-ium chloride | Triclinic | P-1 | Piperazine ring: Chair | researchgate.net |

Polymorphism and Hydrogen-Bonding Networks in Crystalline Forms

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in pharmaceutical sciences. Different polymorphs can exhibit different physical properties, including solubility and stability. google.com The study of polymorphism in this compound and its derivatives involves identifying and characterizing these different crystalline forms.

Hydrogen bonding plays a crucial role in dictating the crystal packing and the formation of specific polymorphic forms. In the crystal structures of piperazine hydrochloride salts, extensive hydrogen-bonding networks are often observed. nih.govresearchgate.netiucr.org These networks can involve interactions between the protonated piperazine nitrogen atoms, the chloride counter-ion, and other functional groups present in the molecule, such as carbonyl groups or hydroxyl groups. nih.govresearchgate.netnih.gov

For example, in the crystal structure of 4-(2-oxo-1,2,3,4-tetrahydroquinolin-8-yl)-1-[(6-phenylpyridin-3-yl)methyl]piperazin-1-ium chloride, the cations are linked by N—H⋯O hydrogen bonds to form inversion dimers. nih.govresearchgate.netiucr.org The chloride anion is linked to the cation via an N—H⋯Cl hydrogen bond. nih.govresearchgate.netiucr.org These interactions, along with other weaker interactions like C—H⋯O, C—H⋯N, and C—H⋯Cl hydrogen bonds, contribute to the formation of a stable three-dimensional network. iucr.org The study of these hydrogen-bonding motifs is essential for understanding the supramolecular assembly and the resulting physical properties of the crystalline solid. nih.govmdpi.com

Crystal Engineering Principles Applied to Piperazin-2-ones

Crystal engineering provides a framework for understanding and predicting the three-dimensional arrangement of molecules in a crystalline solid. For piperazin-2-one and its derivatives, the primary forces governing crystal packing are noncovalent interactions, with hydrogen bonding playing a dominant role. The piperazin-2-one scaffold contains both hydrogen bond donors (N-H groups) and acceptors (C=O groups), which facilitate the formation of robust and predictable supramolecular structures.

A common and highly stable hydrogen-bonding pattern observed in related piperazine-2,5-diones involves the formation of a centrosymmetric dimer through reciprocal amide-to-amide hydrogen bonds. This interaction is described by the graph set notation R²₂(8), indicating a ring motif composed of two donors and two acceptors involving eight atoms. qascf.comdntb.gov.uaresearchgate.net These dimers can then self-assemble into one-dimensional, ladder-like tapes, which constitute a fundamental building block in the crystal structures of many piperazinedione derivatives. qascf.comdntb.gov.uaqascf.com

The presence and nature of substituents on the piperazin-2-one ring significantly influence the resulting supramolecular architecture. Key principles include:

Influence of Polar Groups: The introduction of strongly polar functional groups can alter the preferred hydrogen-bonding network. For instance, in piperazinediones with strongly polar moieties, the molecules may favor hydrogen bonding with polar solvent molecules, such as dimethyl sulfoxide (B87167) (DMSO), over the typical amide-to-amide tape formation. qascf.comresearchgate.net In such cases, the solvent molecules act as hydrogen bond acceptors, disrupting the tape structure and becoming incorporated into the crystal lattice as cocrystals. qascf.comresearchgate.net

Role of the Counter-ion: In the case of this compound, the chloride anion (Cl⁻) plays a crucial role in the crystal lattice. It acts as a hydrogen bond acceptor, forming N-H···Cl interactions with the protonated piperazine ring. benthamscience.com These interactions, along with other weak forces like C-H···O and C-H···N bonds, link the cationic piperazin-2-one units and the anions into a stable, layered supramolecular network. benthamscience.comsigmaaldrich.com

The combination of these interactions—strong hydrogen bonding, weaker C-H···X interactions, arene stacking, and the influence of solvent or counter-ions—provides a predictive basis for designing crystalline solids with specific packing arrangements and properties.

Chromatographic Methods

Chromatographic techniques are essential for the separation, identification, and quantification of this compound and its derivatives in various matrices, from pharmaceutical ingredients to biological samples. elementlabsolutions.comunodc.org Due to the polar and basic nature of the piperazin-2-one moiety, specialized chromatographic approaches are often required.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely used analytical technique for piperazine derivatives. However, the high polarity of these compounds presents a challenge for traditional reversed-phase methods, often necessitating alternative approaches or derivatization to achieve adequate retention and detection.

Reversed-phase HPLC, typically employing nonpolar stationary phases like C18, is a common method for purity assessment and quantification. elementlabsolutions.com A significant challenge in the analysis of piperazin-2-one is its hydrophilic nature, which leads to poor retention on conventional RP columns. To overcome this, several strategies are employed:

Derivatization: To enhance detectability, especially for UV-Vis detectors, piperazine can be reacted with a chromophoric agent. A method was developed using 4-chloro-7-nitrobenzofuran (NBD-Cl) to form a stable, UV-active derivative, allowing for detection at low levels (LOD of 30 ppm). unodc.org Another approach uses dansyl chloride as a derivatizing reagent, enabling sensitive fluorescence detection. qascf.com

Mobile Phase Optimization: The use of highly aqueous mobile phases or specific ion-pairing agents can improve retention, though the latter can complicate mass spectrometry (MS) detection. Isocratic elution with a high proportion of an organic modifier like acetonitrile (B52724) in water can be effective for separating polar substances on specialized RP columns. qascf.com

Detection: Due to the lack of a strong chromophore in the parent compound, universal detectors like Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) are suitable alternatives to UV detection when derivatization is not performed. Mass spectrometry (LC-MS) is also frequently used for its high sensitivity and specificity.

Table 1: Examples of RP-HPLC Methods for Piperazine Derivatives

| Analyte/Derivative | Column | Mobile Phase | Detection | Reference |

|---|---|---|---|---|

| Piperazine (as NBD-Cl derivative) | Chiralpak IC (250 x 4.6 mm, 5µm) | Acetonitrile:Methanol:Diethylamine (90:10:0.1 v/v/v) | UV (340 nm) | unodc.org |

| SK3530.2HCl (a piperazine derivative) | CapcellPack MG C18 (150 x 4.6 mm, 5µm) | 20 mM Ammonium acetate (B1210297) (pH 4.0):Acetonitrile (60:40 v/v) | UV (250 nm) | |

| Piperazine (as dansyl chloride derivative) | Acquity UPLC HSS T3 (100 x 2.1 mm, 1.8µm) | Ultrapure water:Acetonitrile (15:85 v/v) | Fluorescence (FLD) | qascf.com |

HILIC is an increasingly popular technique for the analysis of highly polar compounds that are poorly retained in RP-HPLC. It utilizes a polar stationary phase (such as silica, cyano, or diol) and a mobile phase with a high concentration of a non-polar organic solvent, typically acetonitrile, and a small amount of aqueous buffer. thermofisher.com This creates a water-rich layer on the surface of the stationary phase, into which polar analytes like piperazin-2-one can partition, leading to retention. thermofisher.com

The retention mechanism in HILIC is complex, involving partitioning, hydrogen bonding, and electrostatic interactions. thermofisher.com For basic compounds like piperazin-2-one, the pH of the mobile phase is a critical parameter as it affects the ionization state of both the analyte and the stationary phase's surface silanol (B1196071) groups, influencing electrostatic interactions. researchgate.netbenthamscience.com

A sensitive method for the analysis of piperazine has been developed using a cyanopropyl (CN) column in HILIC mode. researchgate.netresearchgate.net The use of strongly acidic conditions with trifluoroacetic acid in the mobile phase was found to be effective in suppressing the ionization of silanol groups, leading to robust chromatography with excellent peak shape. researchgate.net Zwitterionic HILIC phases have also been shown to be effective in separating polar compounds and isomers. researchgate.net

Cation-exchange chromatography is a powerful technique for separating basic, positively charged compounds. Given that this compound is protonated in acidic to neutral solutions, this method is highly suitable for its analysis. The separation is based on the reversible interaction between the cationic analyte and the negatively charged functional groups of the stationary phase.

An assay for piperazine in pharmaceutical formulations was developed using an Ultrasil CX column with an aqueous mobile phase of 0.07 M potassium dihydrogen phosphate (B84403) (KH₂PO₄) at pH 3.0, with differential refractive index detection. In another application for analyzing piperazine residues, a strong cation-exchange solid-phase extraction (SPE) column was used for sample purification prior to HPLC analysis, demonstrating the utility of this mechanism for isolating piperazine from complex matrices. qascf.com

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly specific and sensitive technique used for the identification and quantification of volatile and thermally stable compounds. For polar compounds like piperazine derivatives, direct analysis by GC-MS is often challenging due to low volatility and potential thermal degradation. Therefore, a derivatization step is typically required to convert the analytes into more volatile and less polar forms.

A common derivatization agent is trifluoroacetic anhydride (TFAA), which reacts with the amine groups of the piperazine ring. The resulting trifluoroacetyl derivatives are more volatile and exhibit good chromatographic behavior. The analysis is typically performed on a low-polarity capillary column, such as one coated with 5% phenyl-polydimethylsiloxane (e.g., DB-5ms).

GC-MS methods have been successfully developed for the simultaneous detection and quantification of multiple piperazine derivatives in various matrices. The mass spectrometer provides definitive identification based on the characteristic fragmentation patterns of the derivatized analytes, while the gas chromatograph provides high-resolution separation.

Table 2: Example of a GC-MS Method for Piperazine Derivatives

| Analytes | Derivatizing Agent | Column | Carrier Gas | Key Parameters | Reference |

|---|---|---|---|---|---|

| BZP and TFMPP | Trifluoroacetic anhydride (TFAA) | J&W DB-5ms (30 m × 0.25 mm × 0.25 µm) | Helium (1 mL/min) | Injection: Splitless; Detector: Mass Selective Detector (MSD) |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is a highly specific and sensitive technique for the analysis of piperazine and its derivatives. researchgate.netrdd.edu.iq It combines the separation capabilities of liquid chromatography with the precise detection and structural elucidation power of tandem mass spectrometry. This method is often preferred for its ability to provide highly specific data on individual compounds within complex mixtures, sometimes without the need for prior chemical derivatization. rsc.orgresearchgate.net

Research into the analysis of piperazine residues has led to the development of validated Ultra-Performance Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (UPLC-ESI/MS/MS) methods. For the parent compound piperazine, detection is performed on a triple-quadrupole mass spectrometer with the electrospray ionization (ESI) source operating in positive mode. researchgate.net The low molecular weight of piperazine (86.1 g/mol ) can present a challenge for detection, but optimized methods have proven effective. researchgate.net

Key findings from bioanalytical studies on various piperazine derivatives demonstrate the technique's utility. For instance, a method developed for a specific N-phenylpiperazine derivative identified a protonated molecule [M+H]⁺ at an m/z of 349. nih.gov Similarly, analysis of designer piperazine drugs established distinct retention times and mass fragments for various analogues. nih.gov The validation of these methods typically confirms linearity over a defined concentration range, with coefficients of determination (R²) often exceeding 0.999. researchgate.net

Table 1: Examples of LC-MS/MS Parameters for Piperazine Derivatives

| Analyte/Class | Precursor Ion (m/z) | Product Ion (m/z) | Retention Time (min) | Reference |

|---|---|---|---|---|

| Piperazine | 87.1 | 44.1 | Not Specified | researchgate.net |

| BZP | Not Specified | Not Specified | 1.182 | nih.gov |

| mCPP | Not Specified | Not Specified | 6.141 | nih.gov |

| TFMPP | Not Specified | Not Specified | 6.732 | nih.gov |

| LQFM05 | 349 ([M+H]⁺) | Not Specified | 6.3 | nih.gov |

This table is representative of methods used for piperazine and its derivatives.

Ultra-High Performance Liquid Chromatography (UHPLC)

Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over conventional HPLC, including higher resolution, increased sensitivity, and faster analysis times. It is a cornerstone technique for determining piperazine residues in various matrices. qascf.com

A practical method for analyzing piperazine residues involves accelerated solvent extraction followed by purification on a strong cation-exchange solid-phase extraction (SPE) column. qascf.com The subsequent separation is achieved using a UHPLC system. One such method employs an Acquity UPLC HSS T3 (2.1 mm × 100 mm, 1.8 μm) column with a mobile phase of ultrapure water and acetonitrile (15:85, v/v). qascf.com When coupled with a fluorescence detector (FLD) after derivatization, this approach demonstrates excellent linearity, with coefficients of determination (R²) greater than or equal to 0.9991 for piperazine concentrations between the limit of quantitation (LOQ) and 200.0 μg/kg. qascf.com The limits of detection (LODs) in various tissues have been reported to be as low as 0.50 to 1.20 μg/kg. qascf.com

Table 2: UHPLC-FLD Conditions for Piperazine Residue Analysis

| Parameter | Specification | Reference |

|---|---|---|

| Column | Acquity UPLC HSS T3 (2.1 mm × 100 mm, 1.8 μm) | qascf.com |

| Mobile Phase | Ultrapure water–acetonitrile (15:85, V/V) | qascf.com |

| Sample Purification | Strong Cation-Exchange Solid-Phase Extraction (SPE) | qascf.com |

| Linearity (R²) | ≥ 0.9991 | qascf.com |

| LOD | 0.50 - 1.20 μg/kg | qascf.com |

| LOQ | 1.80 - 3.50 μg/kg | qascf.com |

This table outlines a validated method for piperazine analysis.

Other Analytical Techniques

Beyond chromatography, other analytical methods are employed for the characterization of piperazine compounds.

Colorimetric and Spectrophotometric Techniques

Colorimetric and spectrophotometric methods provide simple and sensitive options for the quantification of piperazine derivatives. rdd.edu.iqnih.gov These techniques are typically based on the formation of a colored complex that can be measured with a spectrophotometer.

Two notable methods have been described for pharmaceutical piperazine derivatives:

Charge-Transfer Complexation : This method involves the reaction of the basic drug with an electron acceptor like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) in acetonitrile. The resulting orange-red charge-transfer complex exhibits a maximum absorbance (λmax) at 460 nm. nih.gov

Ion-Pair Complexation : This approach is based on the interaction of the drug with an acidic dye such as bromophenol blue (BPB) in a non-polar solvent like dry chloroform. This reaction forms a stable yellow ion-pair complex that absorbs at 410 nm. nih.gov

These methods have been shown to obey Beer's law within their respective concentration ranges, with relative standard deviations of less than 1%. nih.gov Derivatizing agents, such as 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl), are also used to react with amine functional groups, producing highly chromophoric derivatives suitable for spectrophotometric detection. tandfonline.com

Table 3: Spectrophotometric Methods for Piperazine Derivatives

| Method Type | Reagent | Solvent | Wavelength (λmax) | Reference |

|---|---|---|---|---|

| Charge-Transfer | 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) | Acetonitrile | 460 nm | nih.gov |

| Ion-Pair | Bromophenol Blue (BPB) | Chloroform | 410 nm | nih.gov |

This table summarizes reaction-based spectrophotometric analysis.

Evaporative Light Scattering Detection (ELSD)

Evaporative Light Scattering Detection (ELSD) is a powerful tool for HPLC analysis, particularly for compounds that lack a UV-absorbing chromophore. labmanager.comnih.gov Since the basic piperazine structure does not absorb significantly in the UV-Vis spectrum, ELSD offers a viable alternative for detection. labmanager.com The detector works by nebulizing the column effluent into fine droplets, evaporating the mobile phase in a heated tube to leave non-volatile analyte particles, and then measuring the light scattered by these particles from a laser source. labmanager.com

A novel method for determining piperazine in pharmaceutical substances utilizes Hydrophilic Interaction Chromatography (HILIC) with a cyanopropyl-bonded stationary phase, coupled with ELSD. researchgate.net This HPLC-ELSD method demonstrates acceptable levels of linearity, precision, and sensitivity for piperazine quantification. researchgate.net The performance of ELSD is highly dependent on operational parameters. The eluent composition, flow rate, and the detector's evaporation temperature and gas flow rate must be carefully optimized to achieve robust results and avoid the appearance of non-analyte signals such as spike peaks. nih.gov

Table 4: Principles and Application of Evaporative Light Scattering Detection (ELSD)

| Feature | Description | Reference |

|---|---|---|

| Principle | Detection based on light scattering from non-volatile analyte particles after solvent evaporation. | labmanager.com |

| Applicability | Ideal for non-chromophoric and semi-volatile compounds. | labmanager.com |

| Chromatographic Mode | Compatible with HILIC for piperazine analysis. | researchgate.net |

| Key Advantage | Universal detection not reliant on optical properties of the analyte; compatible with gradient elution. | labmanager.comknauer.net |

| Optimization | Requires careful control of eluent flow, gas flow, and temperature to ensure signal quality. | nih.gov |

This table provides an overview of the ELSD technique as applied to compounds like piperazine.

Biological Activities and Pharmacological Investigations of Piperazin 2 One Hydrochloride Derivatives

Anticancer Activity

The quest for novel and more effective anticancer agents has led to the exploration of various heterocyclic compounds, with piperazin-2-one (B30754) derivatives emerging as a promising class. Their activity has been demonstrated across a range of cancer cell lines, driven by specific structural features and interactions with key molecular targets in cancer pathogenesis.

Cytotoxic Effects Against Various Cancer Cell Lines (e.g., HUH7, U251, HT-29, A549)

Studies have demonstrated the cytotoxic potential of piperazin-2-one and its derivatives against a panel of human cancer cell lines. For instance, a series of novel 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives displayed significant cell growth inhibitory activity against liver (HUH7), colon (HCT-116), and breast (MCF7) cancer cell lines, with activity observed in the micromolar range researchgate.net. Similarly, other research has shown that certain piperazine (B1678402) derivatives can reduce the viability of hepatocellular carcinoma (HUH7) and glioblastoma (U251) cells nih.govsemanticscholar.org.

In one study, newly synthesized piperazinone derivatives were tested for their cytotoxicity against colon cancer (HT-29) and lung cancer (A549) cell lines nih.govnih.gov. The results indicated that several of these compounds exhibited significant cytotoxic activity. Another investigation into piperazine-substituted quinoline derivatives also reported moderate cytotoxic effects on the MDA-MB-231 breast cancer cell line derpharmachemica.com. Furthermore, novel piperazine-chalcone hybrids have shown promising anticancer activity against a variety of cell lines, including those of non-small cell lung cancer and colon cancer tandfonline.com. The cytotoxic potential of piperazine derivatives has also been observed in doxorubicin-resistant colon cancer (HT29/DOX) and lung cancer (A549/DOX) cells mdpi.com.

| Compound Type | Cancer Cell Line | Observed Effect | Reference |

|---|---|---|---|

| 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives | HUH7, HCT-116, MCF7 | Significant cell growth inhibition | researchgate.net |

| Piperazin-2-one-based structures | HUH7, U251 | Reduced cell viability | nih.govsemanticscholar.org |

| 1-(3-chlorophenyl) 2-piperazinone derivatives | HT-29, A549 | Significant cytotoxic activity | nih.govnih.gov |

| Piperazine-substituted quinoline derivatives | MDA-MB-231 | Moderate cytotoxicity | derpharmachemica.com |

| Piperazine-chalcone hybrids | Non-small cell lung and colon cancer lines | Promising anticancer activity | tandfonline.com |

| Piperazine derivatives | HT29/DOX, A549/DOX | Increased cytotoxicity of doxorubicin | mdpi.com |

Structure-Activity Relationships (SAR) for Antiproliferative Properties

The antiproliferative properties of piperazin-2-one derivatives are heavily influenced by their chemical structure. Structure-activity relationship (SAR) studies have revealed that the nature and position of substituents on the piperazine ring are crucial for cytotoxic activity mdpi.combenthamdirect.com. For example, in a series of 1-(3-chlorophenyl)piperazin-2-one derivatives, the replacement of an imidazole moiety with groups like guanidine, thiourea, and hydrazide was found to increase cytotoxicity nih.govnih.gov. The electron density of the substituted groups appears to be a significant factor in this enhanced activity nih.govnih.gov.

Further studies on other piperazine derivatives have highlighted the importance of specific substitutions. For instance, research on indolin-2-one derivatives bearing a 4-phenylpiperazine-1-carbothiohydrazide moiety showed that varying the substituents on the indolin-2-one scaffold and the phenyl group connected to the piperazine ring significantly impacted their antiproliferative activity against human cancer cell lines nih.gov. The presence of a piperazine ring in combination with other heterocyclic systems, such as in piperazinylogs of Triapine, has also been shown to result in potent and selective anticancer agents nih.gov. The di-substitution pattern at the N4 position of the thiosemicarbazone moiety in these hybrids was identified as a critical prerequisite for high activity nih.gov.

Molecular Targets and Pathways in Cancer Pathogenesis

Piperazin-2-one and its derivatives exert their anticancer effects by interacting with various molecular targets and signaling pathways crucial for cancer cell proliferation and survival. One important target is the PI3K/AKT pathway, which is often overactive in many cancers nih.govresearchgate.net. Certain piperazine derivatives have been shown to be effective inhibitors of this pathway, leading to the induction of apoptosis in cancer cells nih.govresearchgate.net.

Other targeted pathways include those involving Src family kinases and BCR-ABL nih.govresearchgate.net. The inhibition of these pathways can also contribute to the antiproliferative effects of these compounds. Furthermore, some piperazine-chalcone hybrids have been designed as potential inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key player in angiogenesis, which is the formation of new blood vessels that tumors need to grow tandfonline.com. By inhibiting VEGFR-2, these compounds can disrupt the tumor's blood supply, thereby impeding its growth tandfonline.comresearchgate.net. Research on a novel piperazine compound, CB01, suggests it induces cytotoxicity and apoptosis by stimulating the intrinsic mitochondrial signaling pathway, as evidenced by the upregulation of cleaved caspase-3, cytochrome c, and Bax proquest.com.

Evaluation of Novel Derivatives as Cytotoxic Agents

The promising anticancer activity of the piperazin-2-one scaffold has spurred the synthesis and evaluation of a wide array of novel derivatives. In one study, a series of piperazin-2-one derivatives were prepared through bioisosteric substitution and evaluated for their cytotoxic activities, with some compounds showing significant potency nih.govnih.gov. The synthesis of novel piperazine-quinoline derivatives and their subsequent screening against breast cancer cell lines also identified a compound with moderate activity derpharmachemica.com.

The development of hybrid molecules incorporating the piperazine moiety is a common strategy. For example, novel piperazine-chalcone hybrids and their related pyrazoline analogues have been synthesized and shown to exhibit promising anticancer activity tandfonline.com. Similarly, the creation of piperazine-substituted 1,2-benzothiazine derivatives has been explored for their potential as anticancer agents nih.gov. The continual design and evaluation of such novel derivatives are crucial for identifying more potent and selective anticancer drug candidates.

Antimicrobial Activities

In addition to their anticancer properties, piperazin-2-one derivatives have demonstrated significant potential as antimicrobial agents. Their activity spans a broad spectrum, including both Gram-positive and Gram-negative bacteria, making them an area of interest in the search for new antibiotics to combat infectious diseases.

Antibacterial Activity (e.g., against Gram-positive and Gram-negative bacteria)

A variety of piperazine derivatives have been synthesized and screened for their antibacterial efficacy. Studies have shown that these compounds can be effective against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa researchgate.netnih.govtandfonline.com.

For example, a series of 1-benzhydryl-piperazine sulfonamide and carboxamide derivatives were synthesized and evaluated for their in vitro antimicrobial activity. Several of these compounds showed potent activity against a range of both Gram-positive and Gram-negative bacterial strains tandfonline.com. In another study, novel piperazine derivatives were screened, and some compounds, such as RL-308, RL-327, and RL-328, exhibited potent bactericidal activities ijcmas.com. The antibacterial potential is further highlighted by the development of piperazine hybridized coumarin indolylcyanoenones, with one derivative showing prominent inhibition of Pseudomonas aeruginosa nih.gov. The incorporation of a piperazine moiety into the structure of the antibiotic norfloxacin has also been explored to enhance its antimicrobial properties nih.gov.

| Compound Type | Gram-Positive Bacteria | Gram-Negative Bacteria | Reference |

|---|---|---|---|

| 1-Benzhydryl-piperazine sulfonamide and carboxamide derivatives | Staphylococcus aureus, Staphylococcus epidermis, Bacillus cereus, Bacillus substilis | Escherichia coli, Pseudomonas aeruginosa, Proteus vulgaris, Salmonella typhi | tandfonline.com |

| Novel piperazine derivatives (RL-308, RL-327, RL-328) | MRSA, Staphylococcus aureus | Escherichia coli, Klebsiella pneumoniae, Citrobacter, Shigella flexineri, Pseudomonas aeruginosa | ijcmas.com |

| Piperazine hybridized coumarin indolylcyanoenones | Not specified | Pseudomonas aeruginosa | nih.gov |

| Mannich bases with piperazine moiety | Staphylococcus epidermidis, Staphylococcus aureus, Micrococcus luteus, Bacillus cereus, Bacillus subtilis | Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, Proteus mirabilis | nih.gov |

Antifungal Activity (e.g., against Candida albicans)

Derivatives of piperazine have demonstrated significant antifungal properties, with numerous studies highlighting their efficacy against a range of fungal pathogens, including Candida albicans. researchgate.netresearchgate.net Synthetic piperazine derivatives have been a focus of research aiming to develop new antifungal agents, particularly due to the rise of drug-resistant fungal strains. researchgate.netnih.gov

One study detailed the synthesis of (1‐aryloxy‐2‐hydroxypropyl)‐phenylpiperazine derivatives, which were found to inhibit the morphological transition and virulence of C. albicans cells without affecting the pathogen's growth rate. nih.gov This anti-virulence strategy presents a novel approach to combating fungal infections. nih.gov Specifically, compounds 17d and 19d in this series showed a remarkable ability to suppress C. albicans biofilm formation by over 85% at a concentration of 100 μM. nih.gov Biofilm formation is a critical factor in the persistence of C. albicans infections and its resistance to common antifungal drugs. nih.gov

Another research effort synthesized two new series of chalcones containing a piperazine moiety. One of the compounds from this series was identified as being highly potent, with a Minimum Inhibitory Concentration (MIC) value of 2.22 µg/mL against Candida albicans. researchgate.net Similarly, the development of alkylated piperazines and alkylated piperazine-azole hybrids has yielded molecules with broad-spectrum activity and excellent MIC values against non-albicans Candida and Aspergillus strains. nih.gov The functionalization of polymers with piperazine has also been shown to exhibit antimicrobial activity against C. albicans. nih.govrsc.org

**Table 1: Antifungal Activity of Selected Piperazine Derivatives against *Candida albicans***

| Compound Class | Specific Derivative | Activity/Measurement | Concentration | Result | Source |

|---|---|---|---|---|---|

| (1‐aryloxy‐2‐hydroxypropyl)‐phenylpiperazines | Compound 17d | Biofilm Inhibition | 100 μM | >85% | nih.gov |

| (1‐aryloxy‐2‐hydroxypropyl)‐phenylpiperazines | Compound 19d | Biofilm Inhibition | 100 μM | >85% | nih.gov |

| Chalcone-piperazine hybrids | Not specified | MIC | 2.22 µg/mL | Potent activity | researchgate.net |

Mechanisms of Antimicrobial Action (e.g., bacterial cell membrane damage, oxidative stress, DNA binding)

The antimicrobial effects of piperazine derivatives are attributed to several mechanisms of action that disrupt essential cellular processes in pathogens. researchgate.net A primary mechanism involves the destruction of the bacterial cell membrane. nih.gov Research on piperazine hybridized coumarin indolylcyanoenones revealed that the highly active derivative, 11f, could damage the bacterial cell membrane, leading to increased permeability of both inner and outer membranes. nih.gov This damage results in membrane depolarization, fracture, and the subsequent leakage of intracellular components, ultimately leading to bacterial death. nih.gov Similarly, piperazine-based polymers are thought to kill bacteria by interacting with and disrupting the cell membrane. nih.govrsc.org

In addition to direct membrane damage, some piperazine derivatives induce oxidative stress within the bacterial cell, which further contributes to their antimicrobial effect. nih.gov This oxidative stress, combined with metabolic turbulence, can accelerate bacterial apoptosis. nih.gov

Another significant mechanism of action is the interaction with bacterial DNA. nih.gov Certain derivatives have been found to effectively insert themselves into DNA and bind with DNA gyrase. nih.govnih.gov DNA gyrase is a crucial enzyme for bacterial DNA replication. By forming a supramolecular complex with this enzyme, the piperazine derivatives inhibit its function, thereby affecting the biological replication and function of the bacterial DNA. nih.govnih.gov For example, the compound 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT) has been shown to inhibit DNA gyrase in a dose-dependent manner, suggesting this as one of its primary antimicrobial mechanisms. nih.gov

Antiviral Activities

The piperazine scaffold is a key component in the development of novel antiviral agents. researchgate.netnih.gov Research has explored the potential of piperazine-based compounds against a variety of viruses, including Chikungunya virus, Anatid herpesvirus-1, and notably, human adenoviruses. nih.govnih.govnih.gov

Inhibition of Adenovirus Replication and Transcription

A significant breakthrough in the search for anti-adenovirus therapeutics came from the screening of synthetic small molecule libraries, which identified a trisubstituted piperazin-2-one derivative, designated 15D8, as a potent inhibitor of adenovirus (Ad) infection. nih.govnih.gov This compound demonstrated substantial antiviral activity at low micromolar concentrations with minimal cytotoxicity. nih.govnih.gov

The primary mechanism of action for 15D8 is the selective inhibition of Ad DNA replication within the nucleus of the host cell. nih.govnih.gov Studies have shown that in the presence of this piperazinone derivative, Ad transcription is specifically reduced. nih.gov By targeting the viral DNA replication process, 15D8 effectively halts the virus's life cycle, preventing the production of new viral particles. nih.govnih.gov This targeted action makes it a promising candidate for further development. nih.gov

Evaluation of Antiviral Candidates

The trisubstituted piperazin-2-one derivative 15D8 has been evaluated as a strong candidate for the development of a new class of antiviral drugs to treat adenovirus infections, which can cause high morbidity and mortality in immunosuppressed individuals. nih.govnih.gov The compound was identified through a high-throughput screening of over 25,000 compounds for their ability to restrict Ad infection. nih.govnih.gov

Further evaluation showed that 15D8 restricts Ad infection in a dose-dependent manner. nih.gov Interestingly, the structural components of 15D8, specifically the 2-benzofuran aryl substituent combined with the piperazine-2-one core and an ethyl group at the C6 position, were found to be crucial for its potent activity against adenovirus. nih.gov While further optimization and in vivo studies are necessary to assess its efficacy, bioavailability, and safety in animal models, 15D8 represents a significant "hit compound" for the treatment of Ad infections. nih.gov

Anthelmintic Activity

Piperazine and its derivatives have a long history of use as anthelmintic agents, first introduced for this purpose in 1953. drugbank.comnih.gov A large number of piperazine compounds exhibit anthelmintic action, and they are effective against intestinal worms such as Ascaris (roundworms) and Enterobius (pinworms). wikipedia.orgsaskoer.caekb.eg The effectiveness of newly synthesized 1,4-disubstituted piperazine derivatives has been investigated against parasites like Enterobius vermicularis and Fasciola hepatica, showing considerable inhibitory effects. ekb.eg

Mechanism as GABA Receptor Agonists

The primary mode of action for the anthelmintic effects of piperazine compounds is the paralysis of the parasites. drugbank.comnih.govwikipedia.org This is achieved through their agonist effects on the inhibitory gamma-aminobutyric acid (GABA) receptors in the worm's muscle membrane. drugbank.comnih.govwikipedia.org

Binding of piperazine to these GABA receptors is believed to cause hyperpolarization of the nerve endings, which blocks the transmission of nerve impulses at the myoneural junction. drugbank.comnih.govmsdvetmanual.com This leads to a flaccid paralysis of the worm. drugbank.comsaskoer.camsdvetmanual.com Once paralyzed, the worms are unable to maintain their position within the intestinal lumen of the host. drugbank.comsaskoer.ca They are then dislodged and expelled live from the body by the normal peristaltic action of the host's intestine. drugbank.comnih.govsaskoer.ca The selectivity of piperazine for helminths is due to vertebrates using GABA primarily in the central nervous system, and the isoform of the helminth GABA receptor is different from that of vertebrates. wikipedia.org

Disruption of Calcium Homeostasis in Parasitic Worms (e.g., Praziquantel)

Praziquantel (PZQ), a derivative of piperazine, is a primary drug used to treat schistosomiasis, a disease caused by parasitic flatworms that affects millions worldwide. nih.govbrighton.ac.uktechnologynetworks.com Despite its extensive use for over four decades, the exact molecular mechanism of its action has remained a subject of ongoing research. brighton.ac.uknih.gov However, a significant body of evidence points to the disruption of calcium ion (Ca2+) homeostasis in the parasite as its principal mode of action. brighton.ac.uknih.govresearchgate.net

Early studies observed that PZQ induces rapid and sustained muscle contraction and paralysis in schistosomes. nih.govbrighton.ac.uk This effect is dose-dependent and critically reliant on the presence of external calcium, as it is inhibited in a low-calcium environment. nih.gov This led to the "Ca2+ hypothesis," which posits that PZQ's efficacy stems from its ability to cause a massive and uncontrolled influx of calcium ions into the parasite's cells. nih.govbrighton.ac.uk

The current consensus is that PZQ targets the parasite's voltage-gated calcium channels (Ca_v). brighton.ac.uknih.govresearchgate.net It is thought to act as an antagonist or partial agonist, leading to the dysregulation of these channels and subsequent uncontrolled Ca2+ influx. brighton.ac.uk This sudden increase in intracellular calcium concentration triggers muscle contraction and paralysis. brighton.ac.uknih.govresearchgate.net Furthermore, this disruption of calcium homeostasis also leads to damage of the worm's outer layer, known as the tegument. nih.govbiorxiv.org This tegumental damage is also dependent on calcium, as it does not occur in a calcium-free medium. nih.gov

Recent research has provided more specific insights into PZQ's target. Studies have identified a specific type of ion channel, a transient receptor potential melastatin (TRPM) ion channel, in schistosomes that is activated by PZQ. biorxiv.org The binding of PZQ to this channel, named TRPM_PZQ, opens it and allows for the massive influx of calcium, leading to paralysis and death of the worm. technologynetworks.combiorxiv.org Interestingly, this channel is not sensitive to PZQ in the liver fluke Fasciola, explaining the drug's ineffectiveness against this parasite. biorxiv.org However, a single amino acid change in the Fasciola TRPM_PZQ channel can render it sensitive to the drug. biorxiv.org

Further genetic studies in free-living flatworms (planarians) have provided additional support for the role of voltage-operated calcium channels in PZQ's mechanism. These studies showed that PZQ can cause a duplication of the anterior-posterior axis during regeneration, resulting in two-headed organisms. plos.org This effect was specifically blocked by reducing the expression of VOCC β subunits, providing strong genetic evidence for their crucial role in PZQ's activity. plos.org

Central Nervous System (CNS) Activities

Piperazine derivatives are a significant class of compounds in medicinal chemistry, with many exhibiting important pharmacological properties, particularly those affecting the central nervous system. ijrrjournal.comnih.govresearchgate.net Their structural versatility allows for modifications that can lead to a wide range of activities, including antipsychotic, anxiolytic, antidepressant, and anticonvulsant effects. nih.govresearchgate.netresearchgate.net

Clozapine , a dibenzodiazepine derivative containing a piperazine moiety, was a groundbreaking atypical antipsychotic for the treatment of schizophrenia. nih.govnih.gov It is effective in treating both the positive and negative symptoms of the disorder and is particularly useful in patients resistant to other treatments. nih.gov While its exact mechanism of action is not fully understood, it is known to interact with a wide range of neurotransmitter receptors. nih.govdrugbank.com Clozapine has a relatively low affinity for dopamine D2 receptors, which is thought to contribute to its lower incidence of extrapyramidal side effects compared to typical antipsychotics. nih.govdrugbank.com It also exhibits antagonist activity at serotonin (B10506) (5-HT) 2A, adrenergic, cholinergic, and histaminergic receptors. nih.govdrugbank.com

The piperazine nucleus is a common scaffold in many compounds that interact with various neurotransmitter receptors. ijrrjournal.com A simple change in the substitution pattern on the piperazine ring can significantly alter a compound's pharmacological activity. ijrrjournal.com

Many piperazine derivatives exhibit activity at serotonin receptors. ijrrjournal.com For instance, meta-chlorophenylpiperazine has been shown to interact with serotonergic receptors. ijrrjournal.com The anxiolytic effects of drugs like buspirone and ipsapirone are mediated through their agonist activity at 5-HT1A receptors, which are negatively coupled to adenylate cyclase in hippocampal neurons. nih.gov